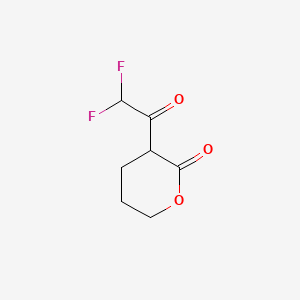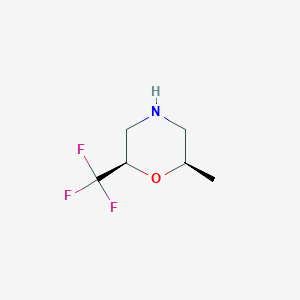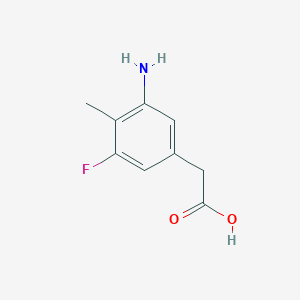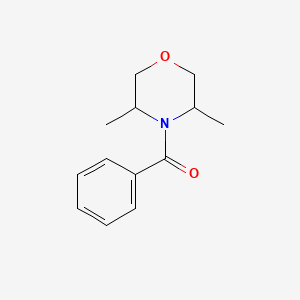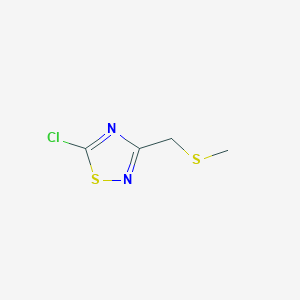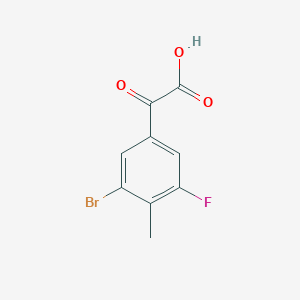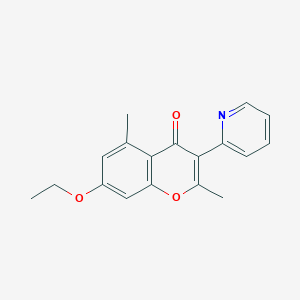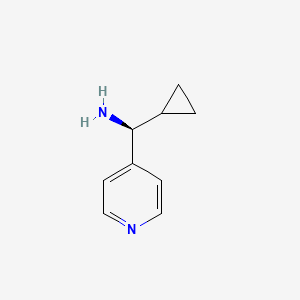
(S)-cyclopropyl(pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-cyclopropyl(pyridin-4-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(pyridin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-4-ylmethanamine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by chiral resolution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated derivatives, substituted pyridines.
Scientific Research Applications
(S)-cyclopropyl(pyridin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The pyridin-4-yl moiety can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the cyclopropyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a cyclopropyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a cyclopropyl group.
Uniqueness
(S)-cyclopropyl(pyridin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile building block in synthetic chemistry and its specificity in biological applications .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(S)-cyclopropyl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2/t9-/m0/s1 |
InChI Key |
RCNXRRXXFSTRFI-VIFPVBQESA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=NC=C2)N |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


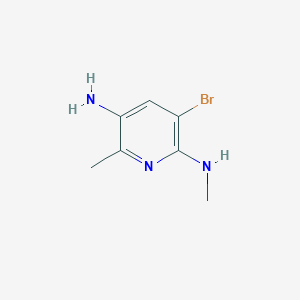
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
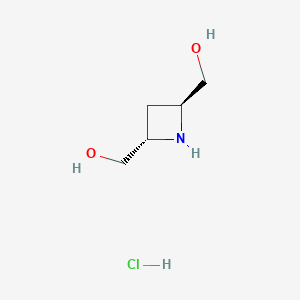

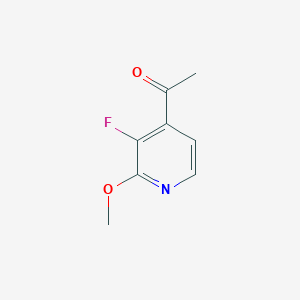
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
